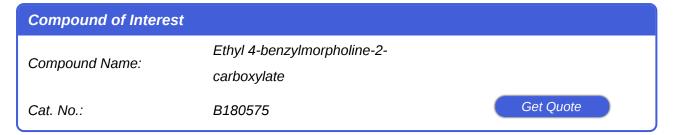


solubility of Ethyl 4-benzylmorpholine-2carboxylate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Solubility of Ethyl 4-benzylmorpholine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of **Ethyl 4-benzylmorpholine-2-carboxylate** (CAS No. 135072-32-1). Due to the current absence of publicly available quantitative solubility data for this compound, this document provides a comprehensive framework for its determination. It includes a qualitative analysis of its expected solubility based on its molecular structure, a detailed experimental protocol for thermodynamic solubility measurement using the shake-flask method, and a structured template for data presentation. This guide is intended to be a practical resource for researchers initiating work with this compound.

Introduction

Ethyl 4-benzylmorpholine-2-carboxylate is a heterocyclic compound featuring a morpholine core, a benzyl group attached to the nitrogen atom, and an ethyl ester functional group. Its molecular formula is $C_{14}H_{19}NO_3$, with a molecular weight of approximately 249.31 g/mol . Compounds of this class are common intermediates in the synthesis of more complex molecules in medicinal chemistry and materials science. Understanding the solubility of such a compound is a critical first step in experimental design, enabling appropriate solvent selection



for synthesis, purification, formulation, and biological screening. This document serves as a foundational guide in the absence of specific published solubility data.

Physicochemical Properties and Predicted Solubility Profile

A qualitative assessment of solubility can be inferred from the compound's structure, which contains both hydrophobic and hydrophilic moieties.

- Hydrophobic Character: The nonpolar benzyl group and the ethyl group of the ester contribute to the molecule's lipophilicity, suggesting solubility in nonpolar organic solvents.
- Hydrophilic Character: The morpholine ring contains an oxygen and a nitrogen atom, and the
 carboxylate group contains two oxygen atoms. These heteroatoms can act as hydrogen
 bond acceptors, potentially conferring some solubility in polar solvents. The tertiary amine
 within the morpholine ring is weakly basic.

Based on this structure, the following general solubility profile can be predicted:

- Water: Expected to have very low solubility in water due to the dominant hydrophobic regions.
- Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have moderate to good solubility, as these solvents can interact with the polar parts of the molecule.
- Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): Likely to be well-soluble in these solvents.
- Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have limited to moderate solubility.
- Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to be well-soluble.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for **Ethyl 4- benzylmorpholine-2-carboxylate** has not been published. The table below is provided as a template for researchers to systematically record their experimental findings.



Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)	Method
Water	25	Shake-Flask		
Ethanol	25	Shake-Flask	_	
Methanol	25	Shake-Flask	_	
Isopropanol	25	Shake-Flask	_	
Acetonitrile	25	Shake-Flask	_	
Acetone	25	Shake-Flask	_	
Dichloromethane	25	Shake-Flask	_	
Ethyl Acetate	25	Shake-Flask	_	
Toluene	25	Shake-Flask	_	
Hexane	25	Shake-Flask	_	
Dimethyl Sulfoxide (DMSO)	25	Shake-Flask	_	
Phosphate- Buffered Saline (pH 7.4)	25	Shake-Flask	_	

Experimental Protocol: Thermodynamic Solubility Determination

The following is a detailed methodology for determining the equilibrium (thermodynamic) solubility of a solid organic compound using the conventional shake-flask method, which is considered a gold standard for its reliability.[1][2][3]

4.1. Principle An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that a dynamic equilibrium is established between the dissolved

Foundational & Exploratory





and undissolved states. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified.[3]

4.2. Materials and Equipment

- Ethyl 4-benzylmorpholine-2-carboxylate (solid form)
- Selected solvents (analytical grade or higher)
- Glass vials with screw caps (e.g., 4 mL or 8 mL)
- Analytical balance
- Orbital shaker or thermomixer with temperature control
- Syringe filters (e.g., 0.22 μm or 0.45 μm PTFE, depending on solvent)
- Syringes
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or UV-Vis spectrophotometer)

4.3. Procedure

- Preparation: Add an excess amount of Ethyl 4-benzylmorpholine-2-carboxylate to a preweighed glass vial. The amount should be sufficient to ensure solid remains after equilibrium is reached (e.g., 5-10 mg).
- Solvent Addition: Add a known volume of the desired solvent (e.g., 2 mL) to the vial.
- Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 700-850 rpm).[4] Allow the mixture to equilibrate for a sufficient time. A period of 24 to 48 hours is typical, but the exact time to reach equilibrium should be determined by sampling at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer changes.[1]



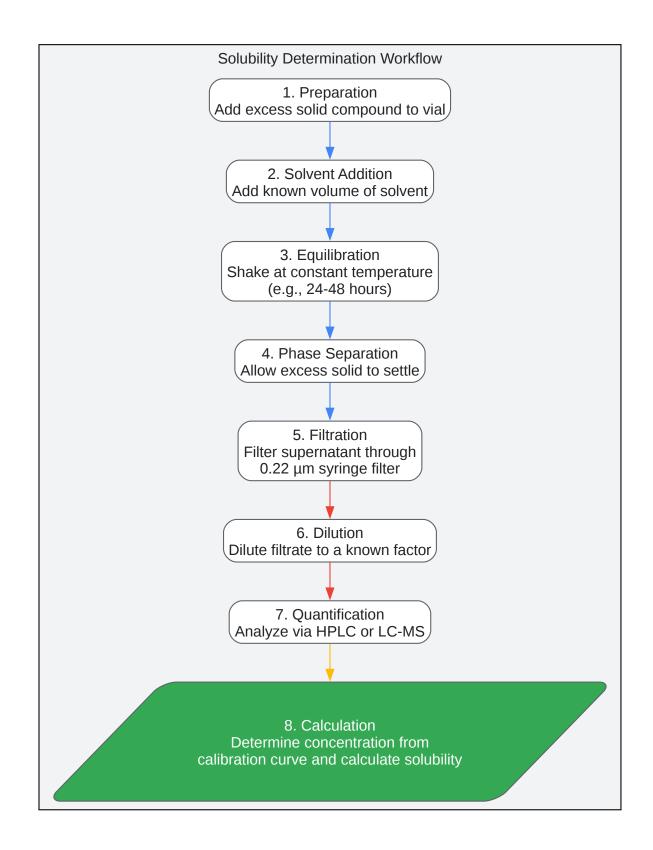
- Phase Separation: After equilibration, allow the vials to rest for a short period (e.g., 30 minutes) to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.
- Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.
- Quantification:
 - Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
 - Prepare a series of calibration standards of the compound with known concentrations.
 - Analyze the standards and the diluted sample using the chosen analytical method (e.g., HPLC-UV).
 - Construct a calibration curve by plotting the analytical signal versus concentration for the standards.
 - Determine the concentration of the diluted sample from the calibration curve.
- 4.4. Data Analysis Calculate the original solubility in the solvent using the following formula:

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. dissolutiontech.com [dissolutiontech.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. In-vitro Thermodynamic Solubility [protocols.io]
- To cite this document: BenchChem. [solubility of Ethyl 4-benzylmorpholine-2-carboxylate in different solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180575#solubility-of-ethyl-4-benzylmorpholine-2carboxylate-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com